

Understanding SuFEx and Its Mechanism

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Compound Focus: Phenyl fluorosulfate

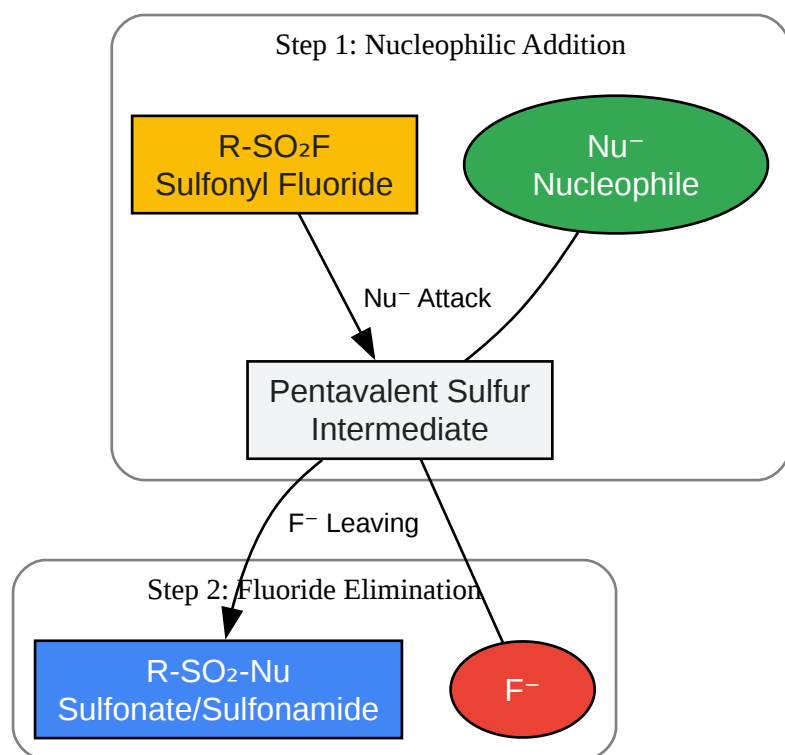
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SuFEx involves the exchange of a fluoride atom on a high oxidation state sulfur(VI) center with a nucleophile. The unique stability of the S–F bond gives SuFEx hubs like sulfonyl fluorides (R–SO₂F) their **latent reactivity**, meaning they are stable under many conditions but can be rapidly activated for click reactions with specific catalysts [1].

The mechanism is a two-step nucleophilic substitution process. Key SuFEx hubs include sulfonyl fluorides, aryl fluorosulfates (Ar–OSO₂F), and iminosulfur oxydifluorides (RN=SOF₂) [1].



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Diagram of the general two-step SuFEx mechanism involving nucleophilic addition and fluoride elimination.

Catalysis in SuFEx Reactions

SuFEx reactions are often catalyzed by Lewis bases, which activate the S–F bond by interacting with the sulfur center or deprotonating the nucleophile. Bifluoride salts (such as [KHF₂]) can also catalyze reactions by forming a reactive [F–SO₂–R–F–H–F]⁻ complex [1].

Common SuFEx Catalysts and Their Applications [1]

Catalyst Class	Example	Typical Loading	pKaH (in MeCN)	Common Applications & Notes
Tertiary Amines	Triethylamine (Et ₃ N)	Varies	18.8 [1]	Synthesis of aryl fluorosulfates from SO ₂ F ₂ .

Catalyst Class	Example	Typical Loading	pKaH (in MeCN)	Common Applications & Notes
Amidines	DBU	10-30 mol% (for R-SO ₂ F)	24.3 [1]	Silicon-mediated SuFEx; versatile for many transformations.
Guanidines	BTMG (Barton's Base)	1-20 mol%	~26 [1]	"Accelerated SuFEx" with HMDS; easy purification.
Phosphazenes	BEMP	1-10 mol%	27.6 [1]	Challenging substrates; lower loading required compared to DBU.

Experimental Protocol: SuFEx with Carbon Pronucleophiles

A recent advance enables coupling of aryl sulfonyl fluorides with diverse alkyl carbon pronucleophiles (esters, amides, nitriles) to form aryl alkyl sulfones, important motifs in drug discovery [2] [3] [4].

Example: Synthesis of an α -Sulfone Ester [3]

- Reaction Setup:** In an oven-dried vial, add benzenesulfonyl fluoride (1.0 equiv, 0.25 mmol) and methyl ester pronucleophile (1.5 equiv, 0.375 mmol) in DME (0.25 M).
- Reaction:** Cool mixture to 0°C and add LiHMDS (2.0 equiv, 0.50 mmol) dropwise. Warm to room temperature and stir for 3 hours.
- Work-up and Isolation:** Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, concentrate, and purify by flash chromatography to obtain α -sulfone ester.
- Decarboxylation (One-Pot):** After SuFEx completion, add DABCO (10.0 equiv) to reaction mixture and heat at 100°C for 24 hours to obtain decarboxylated aryl alkyl sulfone.

Key Applications in Research

- Drug Discovery:** Used for **late-stage functionalization** of drug-like molecules and high-throughput parallel synthesis to generate diverse compound libraries [2] [1] [3].
- Chemical Biology:** Serves as a platform for "**inverse drug discovery**", where small molecules with SuFEx handles are used to identify new protein targets [1].

- **Polymer Science:** Creates high-performance materials with **excellent thermal stability and chemical resistance** [5] [1].

Practical Considerations and Safety

- **Hub Reactivity:** SuFEx hubs have different reactivity profiles, with the general order being: **RN=SOF₂ > R-SO₂F > R-OSO₂F** [1]. This allows for sequential, controlled SuFEx reactions.
- **Safety:** Some crucial SuFEx hubs like **thionyl tetrafluoride (SOF₄) and sulfonyl fluoride (SO₂F₂) are highly reactive and toxic gases** [1]. Use appropriate gas-handling equipment, work in a fume hood, and consider using flow chemistry setups or non-gaseous surrogates for improved safety and practicality [1] [6].

Sulfur Fluoride Exchange is a versatile and powerful tool for synthetic chemists. Its reliability under mild, often metal-free conditions makes it particularly suitable for applications ranging from medicinal chemistry to materials science.

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